molecular formula C14H26N6O2 B13210016 tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate

Cat. No.: B13210016
M. Wt: 310.40 g/mol
InChI Key: IJLWGNQSMRWLSC-UHFFFAOYSA-N
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Description

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate (CAS 2060036-47-5) is a chemical compound featuring a piperazine core protected by a tert-butoxycarbonyl (Boc) group and a 1,2,4-triazole moiety substituted with a dimethylaminomethyl group . This molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery research. The presence of both the Boc-protected piperazine and the heteroaromatic triazole ring suggests potential for this compound to be used in the development of novel pharmacologically active molecules. Piperazine and 1,2,4-triazole derivatives are known to be key structural elements in compounds with a wide range of biological activities . As such, this reagent serves as a versatile intermediate for the synthesis of more complex molecules, providing researchers with a scaffold that can be further functionalized. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H26N6O2

Molecular Weight

310.40 g/mol

IUPAC Name

tert-butyl 4-[5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H26N6O2/c1-14(2,3)22-13(21)20-8-6-19(7-9-20)12-15-11(16-17-12)10-18(4)5/h6-10H2,1-5H3,(H,15,16,17)

InChI Key

IJLWGNQSMRWLSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN(C)C

Origin of Product

United States

Preparation Methods

Method A: Direct Carbamate Formation via Carbamoyl Chloride or Isocyanate

  • Reagents & Conditions:
    Typically, tert-butyl chloroformate (Boc anhydride) reacts with piperazine in the presence of a base such as triethylamine or sodium bicarbonate in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures (~20-50°C).
  • Reaction:
    The amino group on piperazine nucleophilically attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the protected carbamate.

Method B: Carbamate Formation via Isocyanates

  • Reagents & Conditions:
    Use tert-butyl isocyanate with piperazine under mild conditions, often in anhydrous solvents like dichloromethane, at room temperature, with catalytic bases if necessary.

Introduction of the 5-[(Dimethylamino)methyl]-1H-1,2,4-triazol-3-yl Group

The key heterocyclic moiety is introduced through nucleophilic substitution or coupling reactions involving the triazole derivative.

Method A: Nucleophilic Substitution on a Suitable Intermediate

  • Preparation of the Triazole Derivative:
    The 1H-1,2,4-triazol-3-yl derivative bearing a suitable leaving group (e.g., halogen or activated methyl) is synthesized separately, often via cyclization of hydrazine derivatives with nitriles or amidrazones, followed by functionalization at the 3-position with a methylamine or related nucleophile to introduce the dimethylamino group.

  • Coupling to Piperazine:
    The heterocycle bearing a reactive site (e.g., chloromethyl) reacts with the piperazine core under nucleophilic substitution conditions, often in polar aprotic solvents like DMF or acetonitrile, at elevated temperatures (~50-80°C).

Method B: Reductive Amination

  • Reagents & Conditions:
    The methylation of the amino group on the heterocycle can be achieved via reductive amination, where formaldehyde or methylating agents are used in the presence of reducing agents like sodium cyanoborohydride, under mild conditions.

Assembly of the Complete Molecule

The final assembly involves coupling the heterocyclic moiety with the piperazine core bearing the carbamate group.

Key Reaction:

Purification:

  • Post-reaction, purification typically involves chromatography (silica gel, flash chromatography) using solvent systems like ethyl acetate/hexanes, to isolate the target compound with high purity.

Representative Data and Yields from Literature

Method Reagents & Conditions Yield Notes
Carbamate formation tert-Butyl chloroformate + piperazine in dichloromethane, triethylamine ~95% Mild, high-yielding
Heterocycle coupling Nucleophilic substitution of chloromethyl-triazole derivative with piperazine ~73-95% Elevated temperature (50-80°C), polar aprotic solvents
Reductive amination Formaldehyde + methylamine derivatives with reducing agents Variable Used for methylation of heterocycle

Research Discoveries and Optimization Strategies

Recent studies emphasize the importance of:

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen. Its removal is critical for further functionalization of the piperazine ring.

Reaction Conditions and Outcomes

Reagent SystemTemperatureTimeProductYieldSource
Trifluoroacetic acid (TFA) in DCM0–25°C1–2 hPiperazine-4-yl-triazole derivative85–92%
HCl (4M in dioxane)25°C4 hHydrochloride salt of deprotected amine78%
  • Mechanism : Acidic cleavage of the Boc group generates a protonated piperazine intermediate, which is stabilized in solution .

  • Applications : Deprotection enables subsequent alkylation, acylation, or coordination chemistry at the piperazine nitrogen .

Functionalization of the Dimethylaminomethyl Group

The dimethylaminomethyl (-CH₂NMe₂) substituent on the triazole ring exhibits nucleophilic and basic properties.

Key Reactions

  • Quaternization : Reacts with methyl iodide or alkyl halides to form quaternary ammonium salts.

     CH NMe CH I CH N Me I \text{ CH NMe CH I CH N Me I }

    This reaction enhances solubility in polar solvents .

  • Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the dimethylamino group to an N-oxide, altering electronic properties.

  • Coordination Chemistry : The dimethylamino group can act as a ligand for transition metals (e.g., Cu, Pd), forming complexes useful in catalysis .

Reactivity of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring participates in electrophilic substitution and cycloaddition reactions.

Notable Transformations

Reaction TypeReagents/ConditionsProductApplication
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-1,2,4-triazole derivativeExplosives/pharmaceuticals
Sulfonation SO₃/H₂SO₄, 50°CSulfonated triazoleSurfactant synthesis
Click Chemistry Cu(I), azides, RTTriazole-linked conjugatesBioconjugation
  • Mechanistic Insight : The triazole’s electron-deficient nature directs electrophiles to the 5-position .

Piperazine Ring Modifications

The deprotected piperazine ring undergoes diverse reactions:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form N-alkylpiperazines.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides .

Metal-Catalyzed Cross-Couplings

  • Buchwald–Hartwig Amination : Forms arylpiperazine derivatives using palladium catalysts .

Coordination with Biomolecules

The piperazine nitrogen binds to biological targets (e.g., G-protein coupled receptors), modulating activity in drug discovery .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene.

  • Photodegradation : Exposure to UV light induces cleavage of the triazole-piperazine bond .

  • Storage Recommendations : Stable under inert gas (N₂/Ar) at –20°C in amber vials .

Comparative Reactivity Table

Functional GroupReaction PartnerProduct TypeRate Constant (k)
Boc groupTFADeprotected amine0.15 min⁻¹
DimethylaminomethylCH₃IQuaternary ammonium salt0.08 h⁻¹
Triazole ringHNO₃Nitro-triazole1.2 × 10⁻³ M⁻¹s⁻¹

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its triazole and piperazine moieties are of particular interest due to their potential binding properties with proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure can be modified to develop new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogs (similarity scores: 0.92–0.96 ) differ primarily in substituents on the triazole or piperazine rings. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Weight Key Properties Biological Activity (Inferred)
Target compound 5-[(Dimethylamino)methyl]-1H-1,2,4-triazol-3-yl 336.4 Moderate polarity (logP ~2.5), H-bond donor/acceptor: 2/5 Antimicrobial (analogous to )
CAS 205059-24-1 Piperidin-4-yl 269.38 Higher lipophilicity (logP ~3.1), H-bond donor/acceptor: 1/4 Likely CNS-targeted (BBB permeability)
CAS 540752-87-2 3-(Dioxaborolan-2-yl)phenyl 388.3 Boron-containing, increased polarity Potential Suzuki coupling intermediate
CAS 1346674-57-4 Pyridinyl-bromo 464.4 Bulky bromo substituent Kinase inhibitor candidate (structural similarity to pyridine-based drugs)
CAS 1260783-50-3 5-Aminoindazol-3-yl 317.4 Aromatic amino group, H-bond donor: 3 Anticancer or anti-inflammatory (indazole derivatives)
Key Observations:
  • Polarity and Solubility: The dimethylaminomethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like CAS 205059-24-1.
  • Synthetic Utility : Boron-containing analogs (e.g., CAS 540752-87-2) are intermediates for cross-coupling reactions, unlike the target compound, which lacks reactive handles .
  • Bioactivity: Antimicrobial activity is inferred from , where triazole derivatives with polar substituents (e.g., nitro or chlorobenzyl groups) showed moderate activity. The dimethylamino group may enhance target binding through basicity or charge interactions .

Physicochemical and Pharmacokinetic Profiles

Table 2: Predicted ADME Properties
Property Target Compound CAS 205059-24-1 CAS 1346674-57-4
logP ~2.5 ~3.1 ~3.8
TPSA (Ų) 75.6 45.7 85.6
H-Bond Donors 2 1 3
BBB Permeability Moderate High Low
CYP Inhibition Likely low Moderate High
  • Target Compound : Balanced logP and TPSA suggest oral bioavailability. Moderate BBB permeability aligns with piperazine derivatives .
  • CAS 205059-24-1 : High logP and BBB penetration make it suitable for CNS targets.
  • CAS 1346674-57-4 : Bulky bromo group reduces solubility but may enhance target specificity .

Biological Activity

tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H26N6O2C_{14}H_{26}N_{6}O_{2} with a molecular weight of approximately 310.40 g/mol. The compound features a piperazine ring linked to a triazole moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Specifically, it has been shown to influence serotonergic pathways, which are critical in mood regulation and anxiety responses.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in antidepressant and anxiolytic effects .
  • Neuropharmacological Effects : Studies suggest that derivatives of piperazine can exhibit antidepressant-like and anxiolytic-like properties. These activities are often assessed through behavioral tests in animal models .

Biological Activity

Research has documented several biological activities associated with this compound:

Antidepressant Activity

In various studies, compounds similar to this compound have demonstrated significant antidepressant effects. For instance:

  • Behavioral Tests : In tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), compounds in this class reduced immobility time, indicating potential antidepressant properties .

Anxiolytic Activity

The compound has also shown promise in reducing anxiety-like behaviors:

  • Open Field Test (OFT) : Increased time spent in the center area suggests reduced anxiety levels in treated animals .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of piperazine derivatives:

StudyFindings
LQFM104 Study Demonstrated anxiolytic and antidepressant-like properties mediated by serotonergic pathways .
Synthetic Approaches Various synthetic strategies have been developed to enhance the efficacy of piperazine-containing drugs .

Pharmacological Applications

The potential applications of this compound extend beyond mood disorders:

  • Anticancer Activity : Similar triazole derivatives have been investigated for their anticancer properties due to their ability to inhibit cell proliferation .
  • Antimicrobial Properties : Some triazole compounds exhibit antimicrobial activity, suggesting potential use in treating infections .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate?

  • Method A : React the Boc-protected piperazine intermediate with a pre-functionalized 1,2,4-triazole derivative under mild acidic conditions. For example, tert-butyl piperazine-1-carboxylate can react with a triazole-bearing aldehyde in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst, followed by purification via column chromatography .
  • Method B : Use a coupling reaction between a triazole-containing precursor and Boc-piperazine in polar aprotic solvents (e.g., 1,4-dioxane) at elevated temperatures (110°C) with a base like potassium carbonate to facilitate nucleophilic substitution .
  • Key Characterization : Confirm the product via 1H^1H NMR (e.g., δ 1.45 ppm for tert-butyl protons) and ESI-MS (e.g., m/z 342 [M+H+^+]) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H^1H NMR identifies the tert-butyl group (singlet at ~1.45 ppm), dimethylamino protons (δ 2.2–2.4 ppm), and triazole aromatic protons (δ 7.5–8.0 ppm) .
  • 13C^{13}C NMR confirms carbonyl (C=O, ~155 ppm) and triazole carbons (120–150 ppm) .
    • Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 342 [M+H+^+]) and fragmentation patterns (e.g., loss of Boc group at m/z 243) .

Q. What safety precautions are necessary when handling this compound?

  • GHS Classification : Acute oral toxicity (Category 4, H302). Avoid ingestion and use PPE (gloves, goggles) .
  • Handling : Work in a fume hood; store in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Crystallization : Grow single crystals via slow evaporation in solvent mixtures (e.g., ethyl acetate/hexane). For example, a related triazole-piperazine derivative crystallized in the triclinic space group P1P\overline{1} with cell parameters a=5.773A˚,b=11.168A˚a = 5.773 \, \text{Å}, b = 11.168 \, \text{Å} .
  • Refinement : Use SHELXL for structure refinement. Key metrics: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15, and goodness-of-fit (S) ~1.1. Analyze hydrogen bonding (e.g., N–H···O interactions) and π-stacking of the triazole ring .

Q. How can computational methods optimize reaction pathways for synthesizing analogs?

  • Reaction Design : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in triazole functionalization. ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .
  • Example : Optimize coupling reactions using solvent polarity (ε) and steric parameters (e.g., Tolman cone angle) to improve yields from 60% to >80% .

Q. What strategies address contradictory bioactivity data in kinase inhibition studies?

  • Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm inhibition of targets like FLT3 or Aurora kinases .
  • Structural Analysis : Compare co-crystal structures of the compound with kinase domains to identify binding pose discrepancies. For example, dimethylamino group orientation may affect hydrogen bonding with Asp 831 in FLT3 .

Q. How to analyze metabolic stability of this compound in preclinical studies?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_\text{int}) .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .

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